

Technical Guide: 2-Bromo-8-methoxy-4-methylquinazoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Bromo-8-methoxy-4-methylquinazoline

Cat. No.: B15066054

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CAS Registry Number: 1783600-65-6[1][2][3]

Executive Summary

2-Bromo-8-methoxy-4-methylquinazoline is a halogenated heteroaromatic scaffold critical to medicinal chemistry, specifically in the optimization of Type I and Type II kinase inhibitors. Its structure features a quinazoline core substituted with a bromine atom at the C2 position, a methyl group at C4, and a methoxy group at C8.

The C2-bromine serves as a highly reactive electrophilic handle, enabling Nucleophilic Aromatic Substitution (S_NAr) or Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This reactivity allows researchers to introduce diverse amine or aryl motifs, essential for tuning potency and selectivity against targets like PDK1 (3-Phosphoinositide-dependent kinase 1) and EGFR.[1]

Chemical Identity & Physical Properties[5][6]

Property	Data
CAS Number	1783600-65-6
IUPAC Name	2-Bromo-8-methoxy-4-methylquinazoline
Molecular Formula	C ₁₀ H ₉ BrN ₂ O
Molecular Weight	253.10 g/mol
SMILES	<chem>COc1cccc2c(C)nc(Br)nc12</chem>
Appearance	Off-white to beige crystalline solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
LogP (Predicted)	~2.8 - 3.2

Synthetic Pathway & Methodology

The synthesis of **2-Bromo-8-methoxy-4-methylquinazoline** typically proceeds via a two-step sequence starting from 2-amino-3-methoxyacetophenone. This route ensures the correct regiochemistry of the 4-methyl and 8-methoxy substituents.

Step 1: Cyclization to the Quinazolinone Core

The formation of the pyrimidine ring is achieved by condensing the acetophenone derivative with a urea source.

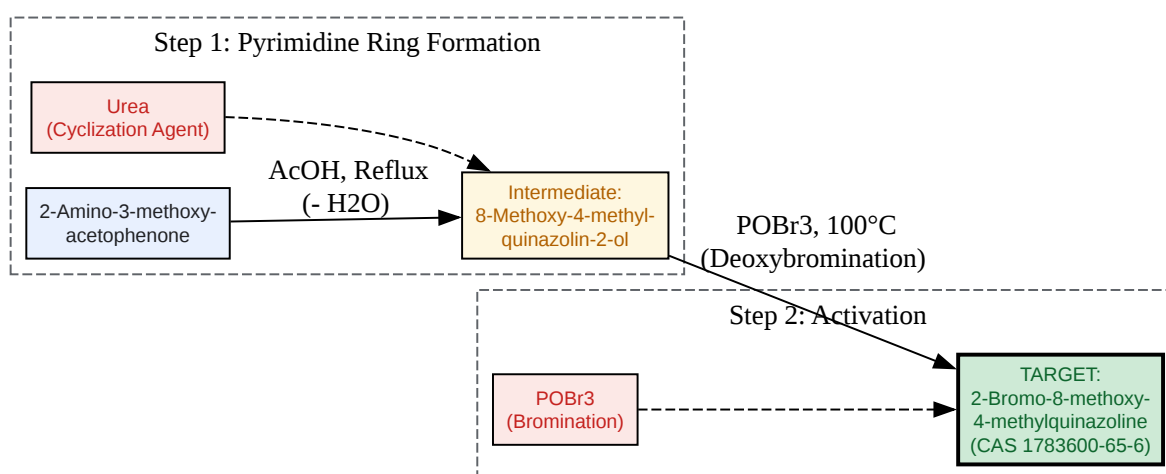
- Reagents: 2-Amino-3-methoxyacetophenone, Urea, Acetic Acid (glacial).
- Conditions: High temperature melt (120–160 °C) or reflux in acetic acid.
- Mechanism: Acid-catalyzed condensation of the ketone with urea followed by intramolecular cyclodehydration.
- Intermediate: 8-Methoxy-4-methylquinazolin-2(1H)-one (often tautomerizes to the 2-ol form).

Step 2: Bromination (Deoxybromination)

Conversion of the C2-hydroxyl/oxo group to the bromide.[1]

- Reagents: Phosphorus Oxybromide (POBr_3) or $\text{POCl}_3/\text{LiBr}$.
- Solvent: Toluene, Acetonitrile, or neat.
- Base: N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (catalytic).
- Protocol: The intermediate is treated with POBr_3 at reflux. The phosphoryl halide activates the carbonyl oxygen, making it a good leaving group for the bromide ion attack.

Visualization: Synthetic Workflow



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Caption: Two-step synthetic route from acetophenone precursor to the final bromo-quinazoline scaffold.

Reactivity & Applications in Drug Discovery

Mechanistic Reactivity Profile

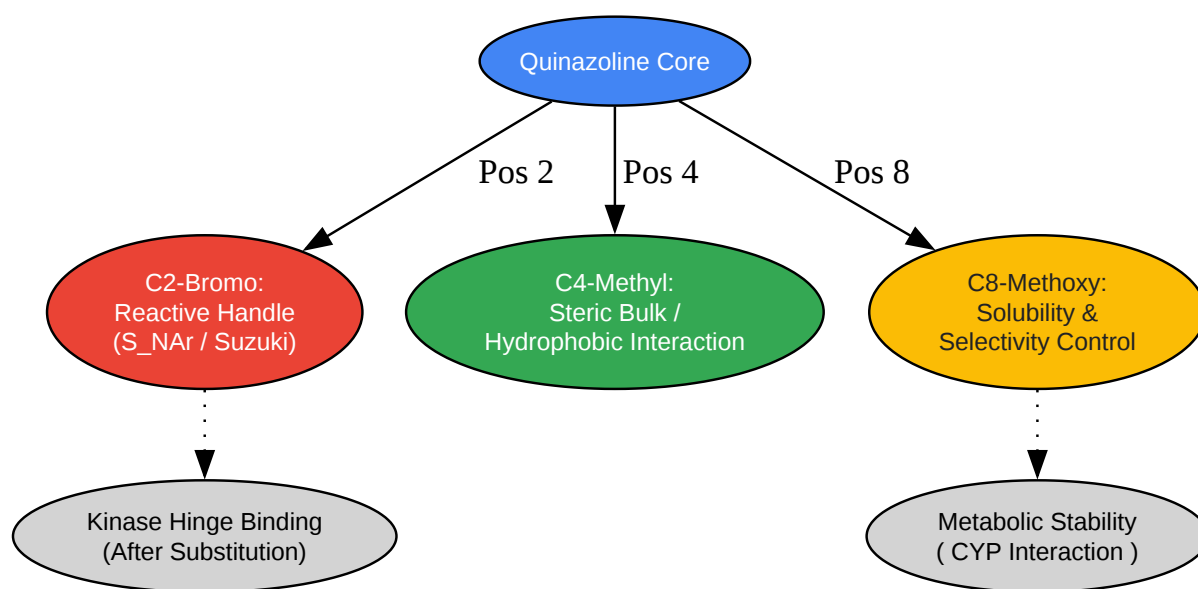
The 2-bromo position is electronically activated by the two nitrogen atoms in the pyrimidine ring (N1 and N3), making the C2 carbon highly electron-deficient.

- SNAr (Nucleophilic Aromatic Substitution):
 - Nucleophiles: Primary/Secondary amines, thiols, alkoxides.
 - Utility: Installing the "tail" region of kinase inhibitors which often interacts with the solvent-front or ribose pocket of the ATP binding site.
 - Selectivity: The C2-Br is significantly more reactive than the C4-Methyl group, allowing chemoselective substitution without affecting the methyl moiety.
- C-C Coupling (Suzuki/Stille):
 - The C2-Br bond is labile enough for Pd-catalyzed cross-coupling to attach aryl or heteroaryl groups, expanding the core for bi-aryl inhibitor designs.

Target Applications

- PDK1 Inhibitors: The 8-methoxy group provides specific steric and electronic properties that can improve selectivity for the PDK1 (3-Phosphoinositide-dependent kinase 1) pocket, often aiding in avoiding off-target inhibition of CDK2.
- EGFR/HER2 Scaffolds: Quinazolines are the foundational pharmacophore for drugs like Gefitinib and Erlotinib.[1] The 8-methoxy variant alters the solubility and metabolic stability (microsomal stability) compared to the 6,7-dimethoxy analogs.

Visualization: SAR Logic



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Caption: Structure-Activity Relationship (SAR) map detailing the function of each substituent on the scaffold.

Experimental Protocol (Standardized)

Objective: Synthesis of **2-Bromo-8-methoxy-4-methylquinazoline** from the 2-hydroxy intermediate.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or nitrogen inlet).
- Charging: Add 8-methoxy-4-methylquinazolin-2-ol (1.0 equiv, e.g., 5.0 g) to the flask.
- Solvent/Reagent: Add Phosphorus Oxybromide (POBr₃) (1.5 – 2.0 equiv). Note: POCl₃ can be used if the chloro-analog is desired, but POBr₃ is required for the bromo.
- Reaction: Heat the mixture to 100–110 °C for 4–6 hours. Monitor by TLC (eluent: 30% Ethyl Acetate in Hexanes) until the starting material (polar, low R_f) disappears.
- Quench (Critical): Cool the reaction mixture to 0 °C. Slowly pour the mixture onto crushed ice with vigorous stirring. The excess POBr₃ will hydrolyze violently; perform this in a fume hood.

- Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution.
- Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[4]
- Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the off-white solid product.

Safety & Handling (MSDS Summary)

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if swallowed (H302). [1][5]	Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritant	Causes skin irritation (H315) and serious eye irritation (H319).	Wear nitrile gloves and safety goggles.
STOT-SE	May cause respiratory irritation (H335).	Handle only in a functioning chemical fume hood.
Reactivity	Reacts violently with water (POBr ₃ reagent).	Keep reagents dry; quench carefully.

References

- PubChem Compound Summary. (2025). **2-Bromo-8-methoxy-4-methylquinazoline** (CAS 1783600-65-6).[1][3] National Center for Biotechnology Information. [Link](#)
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Sources

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- To cite this document: BenchChem. [Technical Guide: 2-Bromo-8-methoxy-4-methylquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15066054/docs#technical-guide-2-bromo-8-methoxy-4-methylquinazoline>]

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